Methoxy(phenyl)methyl chloroacetate
Description
Methoxy(phenyl)methyl chloroacetate is an organochlorine ester characterized by a chloroacetate backbone substituted with methoxy and phenyl groups.
Properties
CAS No. |
62291-90-1 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
[methoxy(phenyl)methyl] 2-chloroacetate |
InChI |
InChI=1S/C10H11ClO3/c1-13-10(14-9(12)7-11)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 |
InChI Key |
ZIBIKGWEIBSGGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)OC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
The following table compares Methoxy(phenyl)methyl chloroacetate with structurally or functionally related compounds:
Detailed Analysis:
Reactivity Differences :
- This compound : The phenyl and methoxy groups enhance steric bulk and electronic effects, favoring chelation-controlled reactions in catalysis. This is critical for achieving high regioselectivity in hydrosilylation .
- Methyl/ethyl chloroacetate : Simpler esters with higher electrophilicity at the carbonyl carbon, making them suitable for nucleophilic substitutions (e.g., oxadiazole synthesis) .
- Sodium chloroacetate : Ionic nature limits use in organic solvents but facilitates aqueous-phase reactions (e.g., herbicide formulations) .
Physical Properties :
Q & A
Q. What are the recommended synthesis protocols for Methoxy(phenyl)methyl chloroacetate, and how do reaction conditions impact yield?
this compound can be synthesized via esterification or substitution reactions. A typical approach involves reacting chloroacetyl chloride with a methoxy(phenyl)methanol derivative under anhydrous conditions. Key parameters include:
- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions .
- Catalysts : Pyridine or triethylamine to neutralize HCl byproducts .
- Temperature : Maintain 0–5°C to control exothermic reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires precise stoichiometry and inert atmosphere .
Q. How should this compound be characterized to confirm structural integrity?
Use a multi-technique approach:
- NMR spectroscopy : Compare H and C chemical shifts with literature values for methoxy, phenyl, and chloroacetate moieties .
- IR spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1740–1720 cm and C-Cl absorption at 750–550 cm .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks . Cross-reference with PubChem or CAS databases for validation .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods to avoid inhalation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in sealed glass containers under nitrogen, away from moisture and light . Note: Toxicological data are limited; treat as a high-risk compound .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in this compound synthesis?
Steric and electronic effects of the methoxy and phenyl groups can lead to regioselectivity challenges. For example:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states, favoring specific conformers .
- Catalytic control : Chiral catalysts (e.g., BINOL derivatives) can induce enantioselectivity, but this requires optimization . Monitor outcomes via chiral HPLC or X-ray crystallography .
Q. What strategies resolve discrepancies in reported spectroscopic data for derivatives of this compound?
Contradictions often arise from:
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl vs. DMSO-d). Always report solvent conditions .
- Impurity interference : Trace solvents or starting materials may skew IR/MS data. Use preparative HPLC for high-purity samples . Cross-validate with computational methods (e.g., DFT for predicted NMR shifts) .
Q. How can multi-step syntheses of this compound derivatives be optimized for scalability?
- Step-wise yield analysis : Identify bottlenecks via reaction calorimetry or in situ monitoring (e.g., FTIR) .
- Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to improve safety and waste profiles .
- Catalyst recycling : Immobilize catalysts on silica supports to reduce costs . Document reproducibility across three independent trials .
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